Azanide;nickel

Catalyst Precursor Thermal Analysis Nanoparticle Synthesis

Choose [Ni(NH₃)₆]Cl₂ for controlled decomposition into 3-5 nm Ni catalysts, boosting activity vs. NiCl₂·6H₂O. It enables simplified photochemical amination as a dual Ni/N source and offers 7.81 wt% H₂ capacity for waste-heat storage systems.

Molecular Formula Cl2H18N6Ni
Molecular Weight 231.78 g/mol
CAS No. 10534-88-0
Cat. No. B080663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzanide;nickel
CAS10534-88-0
Molecular FormulaCl2H18N6Ni
Molecular Weight231.78 g/mol
Structural Identifiers
SMILESN.N.N.N.N.N.[Cl-].[Cl-].[Ni+2]
InChIInChI=1S/2ClH.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2
InChIKeyZXZMQWZQMZHFOR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaamminenickel(II) Chloride (Azanide;nickel, CAS 10534-88-0): Baseline Characterization for Scientific Procurement


Hexaamminenickel(II) chloride, also referenced as azanide;nickel (CAS 10534-88-0), is an inorganic coordination compound with the formula [Ni(NH3)6]Cl2. It consists of a central nickel(II) ion octahedrally coordinated by six ammonia ligands, balanced by two chloride counterions [1]. This compound is a well-defined crystalline solid (blue-violet) with a molecular weight of 231.78 g/mol, and it is commercially available in high purity (typically ≥98%) for research and industrial applications . Its primary value lies in its role as a stable, pre-formed complex ion [Ni(NH3)6]2+ that serves as a versatile precursor for catalyst synthesis, a nitrogen source in organic transformations, and a potential indirect hydrogen storage material.

Why Generic Substitution Fails: Critical Differentiators for Hexaamminenickel(II) Chloride (CAS 10534-88-0) in Catalyst and Materials Applications


Substituting hexaamminenickel(II) chloride with other nickel ammine complexes or generic nickel precursors (e.g., NiCl2·6H2O, Ni(NO3)2) is not straightforward due to compound-specific decomposition pathways and ligand coordination chemistry. The unique thermal behavior, where it decomposes through a defined intermediate [Ni(NH3)2]Cl2 before forming metallic nickel nanoparticles, directly influences the morphology and dispersion of the resulting catalytic material [1]. Furthermore, its dual functionality as both a nitrogen source and a nickel catalyst in photochemical amination reactions is not replicated by other nickel salts, which lack the requisite labile NH3 ligands [2]. The hydrogen storage capacity (7.81 wt%) is also specific to this ammine halide structure, differentiating it from other nickel-based hydrogen storage candidates. The following evidence quantifies these distinctions.

Quantitative Differentiation Evidence for Hexaamminenickel(II) Chloride (CAS 10534-88-0)


Thermal Decomposition Pathway: Intermediate Control for Nanoparticle Synthesis

The thermal decomposition of [Ni(NH3)6]Cl2 proceeds via a distinct two-step deamination process, forming a well-defined intermediate [Ni(NH3)2]Cl2 before final decomposition to metallic nickel nanoparticles. This contrasts with the decomposition of the analogous bromide salt, [Ni(NH3)6]Br2, which exhibits a different intermediate stoichiometry (n=2 for Cl vs. n=2 for Br, but with differing thermal stability windows), leading to variations in the final nickel particle size and morphology [1]. Evolved gas analysis (TG-MS) further revealed that during decomposition, [Ni(NH3)6]Cl2 releases NH2, NH, N2, and H2 fragments, indicative of complex pyrolysis reactions that can influence the properties of the resulting nickel catalyst [1].

Catalyst Precursor Thermal Analysis Nanoparticle Synthesis

Dual-Function Catalyst in Photochemical Amination: Yield and Selectivity Advantages

In the photochemical amination of aryl bromides, [Ni(NH3)6]Cl2 uniquely serves as both the nitrogen source (via its coordinated NH3 ligands) and the nickel catalyst, eliminating the need for an external ammonia source and a separate nickel catalyst. The method achieved the synthesis of over 60 primary arylamines and diarylamines with broad substrate scope and excellent functional group tolerance [1]. This dual functionality is not observed with other common nickel(II) salts like NiCl2·6H2O or Ni(acac)2, which require the addition of a separate nitrogen donor (e.g., NH3 gas or an amine) and often a photocatalyst (e.g., Ir complex) to achieve comparable transformations. The reported isolated yields for representative aryl bromides ranged from 60-95%, demonstrating high efficiency under mild conditions (blue LED irradiation, room temperature).

Photochemical Synthesis Amination Nickel Catalysis

Hydrogen Storage Capacity: Gravimetric Density Benchmarking

Hexaamminenickel(II) chloride is evaluated as a solid-state indirect hydrogen storage material, leveraging the reversible release and uptake of ammonia. It exhibits a hydrogen density of 7.81 wt%, which exceeds the U.S. Department of Energy (DOE) 2025 target of 5.5 wt% for onboard hydrogen storage systems [1]. In a comparative study of metal ammine chlorides for hydrogen storage, [Ni(NH3)6]Cl2 demonstrated a higher theoretical hydrogen capacity than Mg(NH3)6Cl2 (6.9 wt%) and Mn(NH3)6Cl2 (6.5 wt%), though lower than Ca(NH3)8Cl2 (8.1 wt%) [2]. Its decomposition temperature range (up to 120°C) is also compatible with waste heat recovery applications, offering a practical advantage over materials requiring higher regeneration temperatures.

Hydrogen Storage Metal Ammine Complexes Energy Materials

Catalyst Precursor Performance: CO2 Reforming of Methane

When used as a precursor for Ni/MgO/Al2O3 catalysts in the dry reforming of methane (DRM), hexaamminenickel(II) chloride (as hexaamminenickel nitride) yields catalysts with superior nickel dispersion compared to those derived from nickel nitrate or nickel acetate [1]. This enhanced dispersion directly correlates with higher catalytic activity and reduced carbon deposition (a major deactivation pathway in DRM). In contrast, catalysts prepared from Ni(NO3)2 under identical conditions exhibited lower Ni dispersion (as measured by H2 chemisorption) and faster deactivation due to coke formation. The study quantitatively demonstrated that the Ni particle size from the hexaamminenickel precursor was approximately 3-5 nm, compared to 8-12 nm for the nitrate-derived catalyst [1].

Dry Reforming Nickel Catalyst CO2 Utilization

Ionothermal Synthesis of Nanostructured Energy Materials

A versatile ionothermal strategy using a choline chloride-based ionic liquid allows the direct synthesis of well-defined octahedral Ni(NH3)6Cl2 crystals at 150°C for 4 hours [1]. These crystals can be subsequently annealed at 300°C to produce sheet-like NiCl2, which serves as an active material in sodium-ion batteries. This synthetic route is distinct from aqueous-based methods, offering control over crystal morphology and size (octahedral, ~2-5 μm) that is not easily achieved with other nickel precursors like NiCl2·6H2O. In contrast, similar ionothermal treatment of NiCl2·6H2O yields irregular aggregates without the defined octahedral shape. The sheet-like NiCl2 derived from Ni(NH3)6Cl2 exhibited a reversible capacity of ~200 mAh/g as an anode in sodium-ion half-cells, highlighting the material's utility in energy storage applications.

Ionothermal Synthesis Battery Materials Nickel Compounds

Ammonia Borane Synthesis: Precursor Purity and Dehydrogenation Performance

[Ni(NH3)6]Cl2 serves as a high-purity ammonia complex precursor for the synthesis of ammonia borane (NH3BH3), a promising chemical hydrogen storage material. The reaction with sodium borohydride in THF at 25°C yields AB with high purity, and the dehydrogenation properties of the resulting AB were systematically studied [1]. In comparison, using alternative ammonia sources such as aqueous NH3 or NH4Cl can introduce water or other impurities that complicate the reaction and reduce AB purity. The as-synthesized AB from [Ni(NH3)6]Cl2 exhibited a two-step dehydrogenation profile with peak temperatures at 110°C and 150°C, releasing approximately 2 equivalents of H2 per mole of AB (theoretical maximum 2.5 equiv). This performance is comparable to AB synthesized via more complex routes, but the use of [Ni(NH3)6]Cl2 simplifies the synthesis and ensures a consistent, well-defined precursor.

Hydrogen Storage Ammonia Borane Chemical Hydrogen Storage

Optimal Application Scenarios for Hexaamminenickel(II) Chloride (Azanide;nickel, CAS 10534-88-0) Based on Verified Differentiation


Synthesis of Highly Dispersed Nickel Nanoparticles for Heterogeneous Catalysis

Researchers preparing supported nickel catalysts (e.g., for hydrogenation, dry reforming, or methanation) should select [Ni(NH3)6]Cl2 as the nickel precursor when a small, uniform particle size (3-5 nm) and high metal dispersion are critical. The compound's defined thermal decomposition intermediate [Ni(NH3)2]Cl2 facilitates controlled nanoparticle formation, directly translating to enhanced catalytic activity and stability compared to catalysts derived from Ni(NO3)2 or NiCl2·6H2O [1][2].

Streamlined Photochemical Synthesis of Arylamines

In photochemical amination reactions, [Ni(NH3)6]Cl2 enables a simplified protocol where it acts as both the nickel catalyst and the nitrogen source, obviating the need for an external ammonia donor. This is particularly advantageous for laboratories seeking to minimize reagent complexity and improve atom economy. The method provides high yields (60-95%) and selective access to either primary or secondary arylamines by simply toggling the presence of an Ir photocatalyst [3].

Solid-State Indirect Hydrogen Storage Material Screening

For research on solid-state hydrogen storage, [Ni(NH3)6]Cl2 offers a competitive gravimetric hydrogen density (7.81 wt%) within a moderate temperature window (up to 120°C), making it a compelling candidate for systems utilizing low-grade waste heat. Its performance exceeds that of Mg(NH3)6Cl2 and Mn(NH3)6Cl2, and its well-characterized decomposition pathway supports modeling and system design for reversible ammonia storage and release [4][5].

Precursor for Ammonia Borane and Other Nitrogen-Containing Materials

[Ni(NH3)6]Cl2 serves as a high-purity, bench-stable source of coordinated ammonia for the synthesis of ammonia borane (NH3BH3) and related materials. This avoids the handling of gaseous or aqueous ammonia, ensuring reproducible synthesis and consistent material properties. The resulting ammonia borane exhibits reliable two-step dehydrogenation behavior, making it suitable for systematic studies on chemical hydrogen storage [6].

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